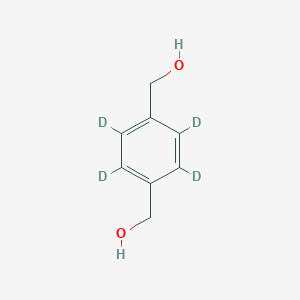

1,4-Di(hydroxymethyl)benzene-d4

Overview

Description

1,4-Di(hydroxymethyl)benzene-d4, also known as 1,4-Dioxane-d4, is an important organic compound used in a variety of scientific research applications. It is a stable, non-toxic, and colorless liquid, and is a derivative of the 1,4-dioxane molecule. It has been used as a solvent for many years, and is also used as a stabilizer in many chemical reactions. 1,4-Di(hydroxymethyl)benzene-d4 has been used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, in the synthesis of proteins, and in the study of biological processes.

Scientific Research Applications

Organic Synthesis Intermediate

1,4-Benzenedimethanol-d4 is primarily used as an intermediate in organic synthesis . Its structure allows it to be a precursor for various chemical reactions, leading to the formation of complex organic compounds. This application is crucial in the development of new pharmaceuticals, agrochemicals, and polymers.

Preparation of Soluble Polyphenylene

This compound plays a significant role in the preparation of soluble polyphenylene . Polyphenylenes are a class of polymers with unique electrical properties, making them suitable for use in electronic devices, such as organic light-emitting diodes (OLEDs) and other semiconductor applications.

Synthesis of p-Tolyl-methanol

1,4-Benzenedimethanol-d4 is utilized in synthesizing p-tolyl-methanol , a compound that finds its application in the synthesis of fragrances and as a building block in organic chemistry for further chemical transformations.

Metabolic Research

The deuterated version of 1,4-Benzenedimethanol is used in metabolic research to study metabolic pathways in vivo safely . By tracing the pathways of deuterated compounds, researchers can gain insights into the metabolism of related non-deuterated compounds.

Environmental Monitoring

Stable isotope-labeled compounds like 1,4-Di(hydroxymethyl)benzene-d4 are used as standards for environmental pollutant detection in air, water, soil, sediment, and food . This application is vital for environmental protection and regulatory compliance.

Clinical Diagnostics

Isotopes of 1,4-Benzenedimethanol-d4 are used in clinical diagnostics for imaging, diagnosis, and newborn screening . The use of deuterated compounds can enhance the accuracy of diagnostic tests and is essential in the early detection of diseases.

Mechanism of Action

Target of Action

1,4-Benzenedimethanol-d4 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .

Mode of Action

It’s known that deuterium, a stable heavy isotope of hydrogen, can be incorporated into drug molecules to act as tracers . This allows for the tracking and quantitation of the drug in the body, providing valuable information about the drug’s distribution and metabolism .

Biochemical Pathways

The incorporation of deuterium into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of the drugs .

Pharmacokinetics

The use of deuterium in drug molecules has been noted to potentially affect their pharmacokinetic profiles .

Result of Action

The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in the body .

properties

IUPAC Name |

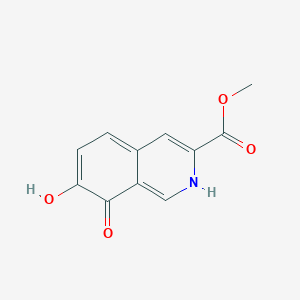

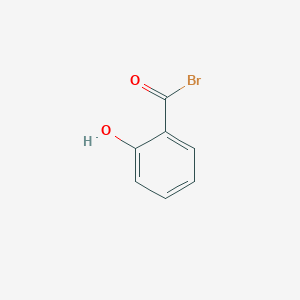

[2,3,5,6-tetradeuterio-4-(hydroxymethyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-5-7-1-2-8(6-10)4-3-7/h1-4,9-10H,5-6H2/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVAOONFBYYRHY-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CO)[2H])[2H])CO)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Benzenedimethanol-d4 | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)